molecular formula C41H66N12O9 B15139985 Ac-KQKLR-AMC

Ac-KQKLR-AMC

Cat. No.: B15139985
M. Wt: 871.0 g/mol
InChI Key: MCFRESQPXYOXHO-XDIGFQIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-KQKLR-AMC, also known as Ac-Lys-Gln-Lys-Leu-Arg-AMC, is a fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease. Cathepsin S plays a crucial role in MHC Class II antigen presentation and nociception. The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-KQKLR-AMC involves solid-phase peptide synthesis (SPPS) techniques. The peptide sequence Ac-Lys-Gln-Lys-Leu-Arg is assembled on a resin, followed by the attachment of the AMC fluorophore. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the deprotection of amino groups using TFA .

Industrial Production Methods: Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Ac-KQKLR-AMC primarily undergoes hydrolysis reactions catalyzed by Cathepsin S. The hydrolysis of the peptide bond between the arginine residue and the AMC fluorophore releases the fluorescent AMC molecule .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of Cathepsin S and is typically carried out in a buffered solution at an optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) or Tris-HCl .

Major Products Formed: The major product formed from the hydrolysis of this compound is the free AMC fluorophore, which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Ac-KQKLR-AMC is widely used in scientific research to measure the activity of Cathepsin S. This compound is valuable in studies related to autoimmune diseases, atherosclerosis, cancer, obesity, and related diseases. It helps in understanding the role of Cathepsin S in these pathologies and in the development of potential therapeutic interventions .

Mechanism of Action

The mechanism of action of Ac-KQKLR-AMC involves its hydrolysis by Cathepsin S. Cathepsin S cleaves the peptide bond between the arginine residue and the AMC fluorophore, releasing the fluorescent AMC molecule. This reaction allows for the quantification of Cathepsin S activity, providing insights into its role in various biological processes .

Comparison with Similar Compounds

Similar Compounds:

  • Ac-Lys-Gln-Lys-Leu-Arg-AMC
  • Ac-Lys-Gln-Lys-Leu-Arg-AMC

Uniqueness: Ac-KQKLR-AMC is unique due to its specific substrate sequence for Cathepsin S and its fluorogenic properties. The release of the AMC fluorophore upon hydrolysis provides a sensitive and quantifiable measure of Cathepsin S activity, making it a valuable tool in biochemical and medical research .

Properties

Molecular Formula

C41H66N12O9

Molecular Weight

871.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C41H66N12O9/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47)/t28-,29-,30-,31-,32-/m0/s1

InChI Key

MCFRESQPXYOXHO-XDIGFQIYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.